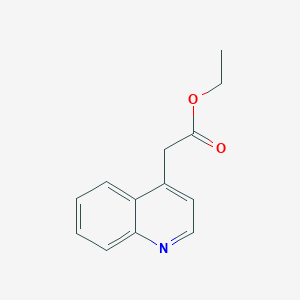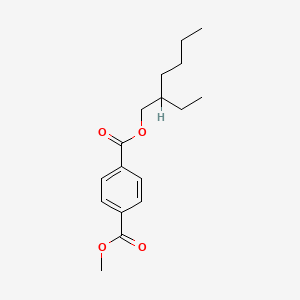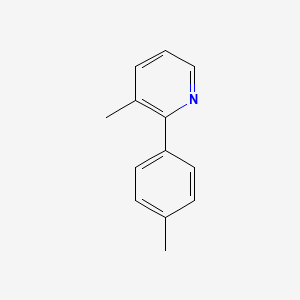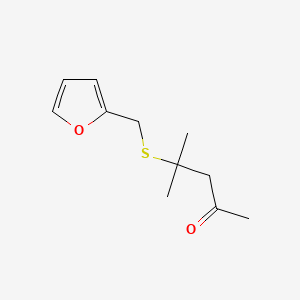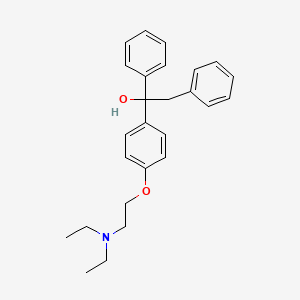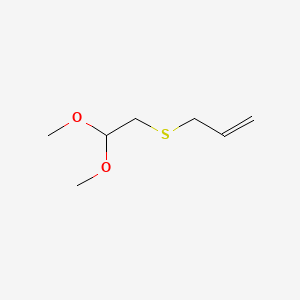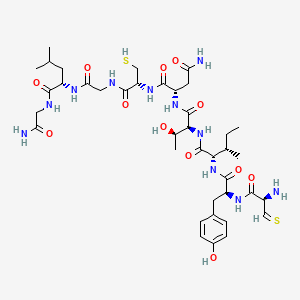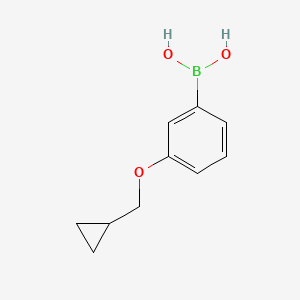
3-(环丙基甲氧基)苯基硼酸
描述
3-(Cyclopropylmethoxy)phenylboronic acid is an organic compound that contains a boronic acid functional group attached to a benzene ring, which is further substituted with a cyclopropylmethoxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
科学研究应用
3-(Cyclopropylmethoxy)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a precursor for drug molecules.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
作用机制
Mode of Action
The compound “3-(Cyclopropylmethoxy)phenylboronic acid” is a type of organoboron reagent, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound acts as a nucleophile, transferring its organic group from boron to a transition metal catalyst, such as palladium .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and solubility in polar organic solvents , which could potentially influence its bioavailability.
生化分析
Biochemical Properties
3-(Cyclopropylmethoxy)phenylboronic acid plays a significant role in biochemical reactions due to its boronic acid functional group. Boronic acids are known to form reversible covalent bonds with diols, which makes them useful in the design of enzyme inhibitors and sensors for carbohydrates. This compound interacts with enzymes and proteins that have active sites containing diol groups. The nature of these interactions is typically through the formation of boronate esters, which can inhibit enzyme activity or alter protein function .
Cellular Effects
The effects of 3-(Cyclopropylmethoxy)phenylboronic acid on various types of cells and cellular processes are primarily related to its ability to interact with diol-containing biomolecules. This compound can influence cell function by inhibiting enzymes that play critical roles in cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit glycosidases or other enzymes involved in carbohydrate metabolism, leading to changes in cellular energy balance and signaling .
Molecular Mechanism
At the molecular level, 3-(Cyclopropylmethoxy)phenylboronic acid exerts its effects through the formation of boronate esters with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound may influence gene expression by altering the activity of transcription factors or other regulatory proteins that contain diol groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cyclopropylmethoxy)phenylboronic acid can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over time, especially in the presence of moisture or other reactive substances. Long-term effects on cellular function observed in in vitro or in vivo studies may include sustained enzyme inhibition or changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-(Cyclopropylmethoxy)phenylboronic acid in animal models vary with different dosages. At low doses, this compound may selectively inhibit specific enzymes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular metabolism or causing oxidative stress. Threshold effects observed in these studies can help determine the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-(Cyclopropylmethoxy)phenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound may affect metabolic flux by inhibiting enzymes involved in carbohydrate metabolism, leading to changes in metabolite levels. The specific enzymes and cofactors it interacts with depend on the cellular context and the presence of diol-containing biomolecules .
Transport and Distribution
Within cells and tissues, 3-(Cyclopropylmethoxy)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, it may be transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of 3-(Cyclopropylmethoxy)phenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles depending on the presence of specific targeting sequences or modifications. Its activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)phenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromophenol, which is then converted to 3-(cyclopropylmethoxy)phenylboronic acid.
Borylation Reaction: The key step involves the borylation of 3-(cyclopropylmethoxy)phenyl bromide using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction is typically carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield 3-(Cyclopropylmethoxy)phenylboronic acid.
Industrial Production Methods
While specific industrial production methods for 3-(Cyclopropylmethoxy)phenylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques.
化学反应分析
Types of Reactions
3-(Cyclopropylmethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Under certain conditions, the boronic acid group can be reduced to form hydrocarbons.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or styrene derivatives.
Oxidation: Phenols.
Reduction: Hydrocarbons.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
3-Methoxyphenylboronic Acid: Contains a methoxy group instead of a cyclopropylmethoxy group, leading to different electronic properties.
4-(Cyclopropylmethoxy)phenylboronic Acid: The cyclopropylmethoxy group is positioned at the 4-position instead of the 3-position, affecting its reactivity and steric properties.
Uniqueness
3-(Cyclopropylmethoxy)phenylboronic acid is unique due to the presence of the cyclopropylmethoxy group at the 3-position, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
属性
IUPAC Name |
[3-(cyclopropylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8,12-13H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQCWRCXYIUCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400745 | |
| Record name | 3-(Cyclopropylmethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
411229-76-0 | |
| Record name | 3-(Cyclopropylmethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



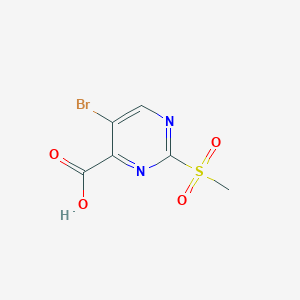
![Spiro[4.5]decane-7,9-dione](/img/structure/B1587658.png)
![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)
![5-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1587661.png)
